

Spectroscopic Profile of 3-Phenylpyrrolidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **3-Phenylpyrrolidin-3-ol**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Phenylpyrrolidin-3-ol**. While a complete, experimentally verified dataset for this specific molecule is not readily available in public databases, this document compiles predicted spectroscopic data based on established principles and provides representative data from closely related analogs. Standard experimental protocols for acquiring such data are also detailed to serve as a valuable resource for the characterization and analysis of this and similar chemical entities.

Compound Overview

3-Phenylpyrrolidin-3-ol is a heterocyclic compound with the molecular formula $C_{10}H_{13}NO$ and a molecular weight of 163.22 g/mol .[\[1\]](#)[\[2\]](#) Its structure, featuring a tertiary alcohol and a secondary amine within a pyrrolidine ring attached to a phenyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **3-Phenylpyrrolidin-3-ol**. These values are predicted based on the chemical structure and typical spectroscopic behavior of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the neighboring functional groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
Aromatic-H (ortho)	7.4 - 7.6	Multiplet	
Aromatic-H (meta)	7.2 - 7.4	Multiplet	
Aromatic-H (para)	7.1 - 7.3	Multiplet	
Pyrrolidine-H (α to N)	2.8 - 3.2	Multiplet	Two non-equivalent protons.
Pyrrolidine-H (β to C-OH)	2.0 - 2.4	Multiplet	Two non-equivalent protons.
-OH	Broad singlet	Broad Singlet	Chemical shift is concentration and solvent dependent.
-NH	Broad singlet	Broad Singlet	Chemical shift is concentration and solvent dependent.

2.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic C (quaternary, attached to pyrrolidine)	145 - 150	
Aromatic C-H (ortho, meta, para)	125 - 130	Multiple signals expected.
C-OH (quaternary)	70 - 75	
Pyrrolidine C (α to N)	45 - 55	Two signals expected.
Pyrrolidine C (β to C-OH)	35 - 45	

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in **3-Phenylpyrrolidin-3-ol**.

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
N-H Stretch (Secondary Amine)	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2960	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-N Stretch (Amine)	1020 - 1250	Medium
C-O Stretch (Tertiary Alcohol)	1100 - 1200	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3-Phenylpyrrolidin-3-ol** ($\text{C}_{10}\text{H}_{13}\text{NO}$), the expected exact mass is

approximately 163.10 g/mol.

Ion	m/z (predicted)	Notes
[M+H] ⁺	164.107	Protonated molecule (in ESI or Cl ⁻)
[M] ⁺	163.100	Molecular ion (in EI)
[M-H ₂ O] ⁺	145.096	Loss of water from the tertiary alcohol
[M-C ₂ H ₄ N] ⁺	121.065	Cleavage of the pyrrolidine ring
C ₆ H ₅ CO ⁺	105.034	Phenylacylium ion, a common fragment for phenyl ketones/alcohols
C ₆ H ₅ ⁺	77.039	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **3-Phenylpyrrolidin-3-ol** is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The instrument is tuned and locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.

- A standard one-pulse sequence is used to acquire the ^1H spectrum.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C spectrum, resulting in singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[3\]](#)

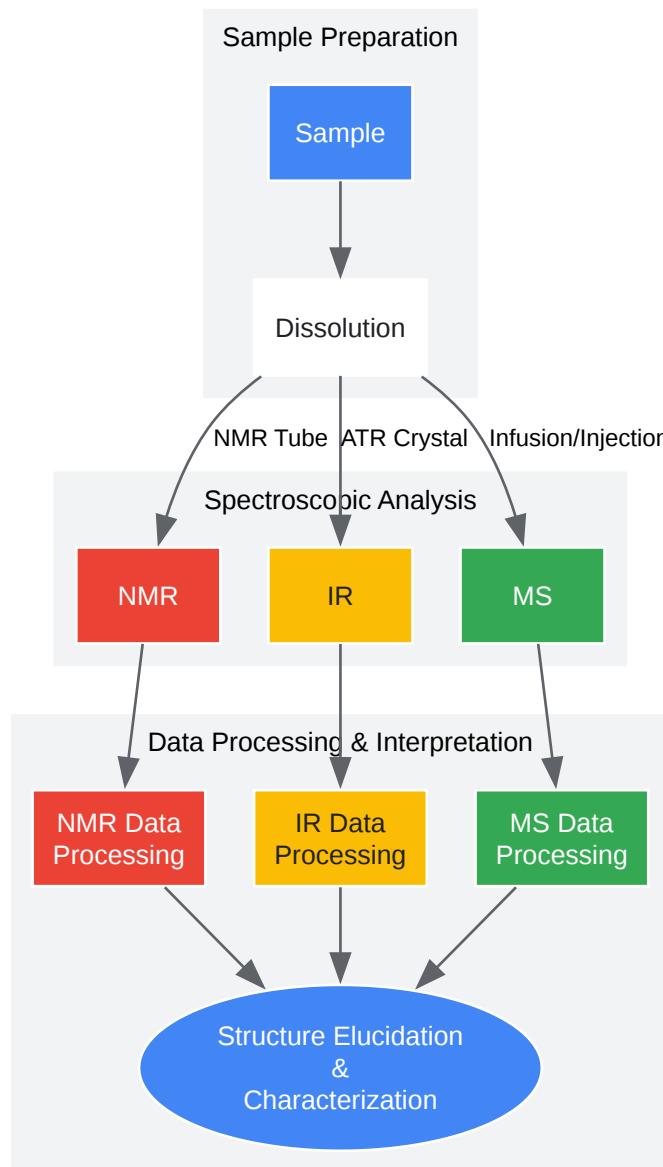
- The spectrum is usually recorded in the mid-IR range (4000-400 cm^{-1}).[\[3\]](#)
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[\[3\]](#)

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
- Data Acquisition (ESI):
 - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC).
 - The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.[\[3\]](#)
 - Data is typically acquired in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.[\[3\]](#)
- Data Acquisition (EI):
 - A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[\[3\]](#)
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Phenylpyrrolidin-3-ol**.



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Caption: General workflow for spectroscopic analysis.

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